molecular formula C10H10BrNO2 B11821190 N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine

Cat. No.: B11821190
M. Wt: 256.10 g/mol
InChI Key: FVMGXZXVZKQJRJ-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H10BrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine typically involves the bromination of benzofuran derivatives followed by the formation of the hydroxylamine group. One common method includes the reaction of 5-bromo-2,3-dihydro-1-benzofuran with ethylidenehydroxylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in specialized reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H10BrNO2/c1-6(12-13)9-5-14-10-3-2-7(11)4-8(9)10/h2-4,9,13H,5H2,1H3

InChI Key

FVMGXZXVZKQJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1COC2=C1C=C(C=C2)Br

Origin of Product

United States

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